Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate
CAS No.: 232941-14-9
VCID: VC8092200
Molecular Formula: C10H9BrClNO4
Molecular Weight: 322.54 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is a synthetic organic compound belonging to the class of benzoate esters. It is characterized by its complex structure, featuring multiple functional groups such as an acetamido group, bromine and chlorine substituents, and a hydroxyl group. This compound is identified by its CAS number, 232941-14-9, and has a molecular weight of approximately 322.54 g/mol . Chemical Formula and Molecular Weight
Synthesis MethodsThe synthesis of Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate typically involves the esterification of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid with methanol. This reaction is often facilitated by a catalyst such as sulfuric acid. Industrial production methods may employ more efficient catalytic processes and optimized conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography. Synthetic Steps
Chemical Reactions and AnalysisMethyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including substitution, oxidation, and reduction. Types of Reactions
Common Reagents and Conditions
Biological and Pharmaceutical ApplicationsMethyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It exhibits potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents. Biological Activities
Pharmaceutical Applications
Comparison with Similar CompoundsMethyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate is distinct from similar compounds due to its specific combination of functional groups. For example, Methyl 4-acetamido-3-bromo-5-chloro-2-methoxybenzoate contains a methoxy group instead of a hydroxyl group, while Methyl 4-acetamido-3-bromo-5-chloro-2-aminobenzoate features an amino group. Comparison Table
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CAS No. | 232941-14-9 | ||||||||||||
Product Name | Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | ||||||||||||
Molecular Formula | C10H9BrClNO4 | ||||||||||||
Molecular Weight | 322.54 g/mol | ||||||||||||
IUPAC Name | methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate | ||||||||||||
Standard InChI | InChI=1S/C10H9BrClNO4/c1-4(14)13-8-6(12)3-5(10(16)17-2)9(15)7(8)11/h3,15H,1-2H3,(H,13,14) | ||||||||||||
Standard InChIKey | JVHHLYLHOXWORE-UHFFFAOYSA-N | ||||||||||||
SMILES | CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl | ||||||||||||
Canonical SMILES | CC(=O)NC1=C(C=C(C(=C1Br)O)C(=O)OC)Cl | ||||||||||||
PubChem Compound | 76847715 | ||||||||||||
Last Modified | Apr 15 2024 |
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